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  • Product: 5,8-Dimethylquinoline-2,3-dicarboxylic acid
  • CAS: 948293-98-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5,8-Dimethylquinoline-2,3-dicarboxylic acid

An In-Depth Technical Guide to 5,8-Dimethylquinoline-2,3-dicarboxylic acid: Structure, Properties, and Synthetic Potential Abstract This technical guide provides a comprehensive overview of 5,8-Dimethylquinoline-2,3-dica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5,8-Dimethylquinoline-2,3-dicarboxylic acid: Structure, Properties, and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of 5,8-Dimethylquinoline-2,3-dicarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the quinoline dicarboxylic acid class, this molecule serves as a valuable scaffold and synthetic intermediate. This document details its chemical structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, and characteristic reactivity. Furthermore, it explores the potential applications of this compound, drawing from the established biological and chemical profiles of structurally related quinolines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Molecular Identity and Physicochemical Profile

Chemical Structure and Identifiers

5,8-Dimethylquinoline-2,3-dicarboxylic acid is an aromatic heterocyclic compound characterized by a quinoline core. The quinoline ring system is substituted with two methyl groups at positions 5 and 8, and two carboxylic acid groups at positions 2 and 3.

  • IUPAC Name: 5,8-dimethylquinoline-2,3-dicarboxylic acid

  • CAS Number: 948293-98-9[1][2]

  • Molecular Formula: C₁₃H₁₁NO₄[1]

  • Molecular Weight: 245.23 g/mol [1]

  • InChI Key: XCMFJIFTQBKSGC-UHFFFAOYSA-N[1]

  • Synonyms: CTK8E5137, DTXSID70589099, MFCD09787775[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below are based on computational predictions, as extensive experimental data for this specific molecule is not widely published.

PropertyValueSource
Density 1.406 g/cm³[1]
Boiling Point 442.9 °C at 760 mmHg[1]
Flash Point 221.6 °C[1]
Refractive Index 1.677[1]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis for 5,8-Dimethylquinoline-2,3-dicarboxylic acid is not prominently documented, its structure lends itself to established synthetic strategies for quinoline derivatives. The most plausible approach is a variation of the Friedländer annulation or the Combes synthesis, which are cornerstone reactions in quinoline chemistry.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the quinoline ring suggests a reaction between an appropriately substituted 2-aminobenzaldehyde derivative and a compound containing an activated methylene group, such as diethyl oxalacetate. This is the essence of the Friedländer synthesis. The key challenge in this approach is the synthesis and stability of the requisite starting material, 2-amino-3,6-dimethylbenzaldehyde.

An alternative, often more practical approach, involves the Combes synthesis, which begins with the reaction of an aniline with a β-dicarbonyl compound. For the target molecule, this would involve reacting 2,5-dimethylaniline with diethyl oxalacetate, followed by an acid-catalyzed cyclization and subsequent oxidation.

Proposed Synthetic Protocol: A Modified Combes-Friedländer Approach

This protocol outlines a robust, multi-step synthesis that leverages established methodologies to construct the target molecule. The choice of reagents and conditions is guided by the need for regiochemical control and high-yield transformations.

Step 1: Synthesis of Diethyl 2-((2,5-dimethylphenyl)amino)fumarate

  • To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq) and diethyl oxalacetate (1.1 eq) in toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of the aniline starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine product, which can often be used directly in the next step.

Causality: The acid catalyst protonates the carbonyl of the oxalacetate, activating it for nucleophilic attack by the aniline. The subsequent dehydration reaction is driven to completion by the removal of water via the Dean-Stark trap, a classic application of Le Châtelier's principle.

Step 2: Cyclization to Diethyl 4-hydroxy-5,8-dimethylquinoline-2,3-dicarboxylate

  • Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250-260 °C.

  • The cyclization reaction proceeds with the elimination of ethanol. Maintain the temperature until the evolution of ethanol ceases (typically 30-60 minutes).

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Collect the solid product by filtration and wash with cold hexane.

Causality: This is a thermal intramolecular Friedel-Crafts-type acylation. The high temperature provides the necessary activation energy for the electron-rich aromatic ring to attack one of the ester carbonyls, leading to the formation of the quinoline core.

Step 3: Aromatization and Hydrolysis to 5,8-Dimethylquinoline-2,3-dicarboxylic acid

  • The product from Step 2 exists as a 4-hydroxyquinoline tautomer. Aromatization can be achieved via oxidation. A common method involves treatment with an oxidizing agent like manganese dioxide (MnO₂) in a suitable solvent.[3]

  • Alternatively, hydrolysis of the ester groups under basic conditions can be performed first. Suspend the ester in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The target dicarboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Causality: Basic hydrolysis (saponification) of the ester groups yields the corresponding disodium carboxylate salt, which is soluble in the aqueous medium. Subsequent acidification protonates the carboxylate anions and the ring nitrogen, causing the neutral, less soluble dicarboxylic acid to precipitate, enabling its isolation.

Chemical Reactivity and Derivatization

The reactivity of 5,8-Dimethylquinoline-2,3-dicarboxylic acid is governed by its three key functional components: the two carboxylic acid groups and the quinoline heterocycle.

  • Dicarboxylic Acid Moiety : The adjacent carboxylic acid groups can readily undergo cyclization upon heating with dehydrating agents (e.g., acetic anhydride) to form the corresponding cyclic anhydride. This anhydride is a highly reactive intermediate for further derivatization. The carboxyl groups can also be converted to esters, amides, or acid chlorides using standard organic chemistry protocols.

  • Quinoline Core : The quinoline ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution than benzene. The presence of two electron-withdrawing carboxylic acid groups further deactivates the ring. The nitrogen atom, however, retains its basic character and can be protonated or alkylated to form quaternary quinolinium salts.

Reactivity_of_5_8_Dimethylquinoline_2_3_dicarboxylic_acid main 5,8-Dimethylquinoline- 2,3-dicarboxylic acid anhydride Cyclic Anhydride main->anhydride Heat, Ac₂O diester Diester Derivative main->diester ROH, H⁺ diamide Diamide Derivative main->diamide 1. SOCl₂ 2. R₂NH salt Quinolinium Salt main->salt R-X

Caption: Potential chemical transformations of the title compound.

Applications in Research and Development

While specific applications for 5,8-Dimethylquinoline-2,3-dicarboxylic acid are not extensively reported, its structural class is of paramount importance in several fields.

Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Quinoline derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6] The dicarboxylic acid functionality on this specific molecule provides two convenient handles for chemical modification, allowing for the generation of large libraries of derivatives for screening. For instance, a related compound, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, has demonstrated potent antimalarial activity by impacting the antioxidant defense mechanisms of the Plasmodium parasite.[4] This suggests that the 5,8-dimethylquinoline core is a promising pharmacophore.

Intermediate for Agrochemicals

Quinoline-2,3-dicarboxylic acids are crucial intermediates in the synthesis of imidazolinone herbicides.[3][7] These herbicides are known for their high efficacy and selectivity. The synthesis involves converting the dicarboxylic acid to its anhydride, which is then reacted with an appropriate aminocarboxamide to construct the imidazolinone ring system.[7] Therefore, 5,8-Dimethylquinoline-2,3-dicarboxylic acid is a potential precursor for novel, substituted herbicidal agents.

Workflow for Biological Screening

Given its potential as a medicinal chemistry scaffold, a typical workflow for evaluating its biological activity would follow a standard drug discovery cascade.

Caption: A generalized workflow for drug discovery screening.

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is available for 5,8-Dimethylquinoline-2,3-dicarboxylic acid. Therefore, handling precautions should be based on data from structurally similar compounds, such as other dicarboxylic acids and quinoline derivatives.

  • Hazard Identification : Assumed to be hazardous. May cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[8][9][10] Harmful if swallowed.

  • Recommended Handling Procedures :

    • Use in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage and Stability :

    • Store in a cool, dry, well-ventilated place.

    • Keep container tightly closed.

    • Incompatible with strong oxidizing agents.[10] The compound is expected to be stable under normal storage conditions.

Conclusion

5,8-Dimethylquinoline-2,3-dicarboxylic acid is a specialized chemical compound with considerable untapped potential. Its well-defined structure, featuring a privileged quinoline scaffold and versatile dicarboxylic acid handles, makes it an attractive starting point for the synthesis of novel compounds in both pharmaceutical and agrochemical research. While experimental data on this specific molecule is sparse, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of related structures. This guide provides a foundational understanding to enable researchers to safely synthesize, handle, and explore the derivatization and application of this promising molecule.

References

  • NextSDS. (n.d.). 5,8-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • ChemIndex. (n.d.). 948293-98-9 | 5,8-dimethylquinoline-2,3-asid dikarboksilik. Retrieved from [Link]

  • NextSDS. (n.d.). 5,8-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID DIETHYL ESTER — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5,7-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID DIETHYL ESTER — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5,8-DIMETHYL-THIENO[2,3-B ]QUINOLINE-2-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (1994). EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubMed. (2015). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Retrieved from [Link]

  • PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]

  • Google Patents. (1988). US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Nagao, Y., et al. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, Vol. 73. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicarboxylic acid. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]

  • De Gruyter. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Synthesis of Metal-Organic Frameworks Using 5,8-Dimethylquinoline-2,3-dicarboxylic Acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Formulation Engineers Document Type: Advanced Protocol & Application Guide Executive Summary The rational design of Metal-Organic Frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Formulation Engineers Document Type: Advanced Protocol & Application Guide

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 5,8-Dimethylquinoline-2,3-dicarboxylic acid (5,8-DMH₂qldc) has emerged as a premium, highly rigid ligand for the construction of robust, luminescent coordination polymers. By featuring a conjugated quinoline backbone and strategically positioned methyl groups, this ligand offers unique steric shielding and distinct optoelectronic properties.

This application note details the structural causality behind using 5,8-DMH₂qldc, outlines a self-validating solvothermal synthesis protocol designed to prevent thermal degradation, and provides analytical benchmarks for framework validation.

Structural Rationale & Causality in Ligand Design

Selecting 5,8-DMH₂qldc over standard linear dicarboxylates (like terephthalic acid) fundamentally alters the thermodynamics of MOF self-assembly and the resulting material properties. The causality of these effects is rooted in three structural pillars:

  • N,O-Chelation Pocket: The proximity of the quinoline nitrogen to the 2-position carboxylate creates a highly stable, multidentate chelation site. This directs the formation of predictable secondary building units (SBUs) with transition metals (e.g., Zn²⁺, Cd²⁺) and main group metals (e.g., In³⁺)[1].

  • Steric Shielding via Methyl Substitution: The 5,8-dimethyl groups provide significant steric bulk. During framework assembly, this bulk restricts the free rotation of the carboxylate moieties, enforcing a rigid topology[2]. Furthermore, these hydrophobic methyl groups shield the metal nodes from hydrolytic attack, drastically improving the moisture stability of the MOF for potential drug delivery applications.

  • Optoelectronic Conjugation: The extended π-conjugated system of the quinoline ring facilitates highly efficient Ligand-to-Metal Charge Transfer (LMCT). Upon coordination, the rigidity of the framework suppresses non-radiative relaxation pathways, resulting in strong aggregation-induced emission and photoluminescence[3].

Ligand_Logic L1 5,8-Dimethylquinoline-2,3-dicarboxylic acid C1 Nitrogen Donor (Quinoline) L1->C1 C2 Oxygen Donors (Carboxylates) L1->C2 C3 5,8-Dimethyl Groups L1->C3 E1 Directs Metal Chelation C1->E1 C2->E1 E2 Forms Bridging Networks C2->E2 E3 Increases Hydrophobicity C3->E3 O1 Enhanced Luminescence (LMCT) E1->O1 E2->O1 O2 Moisture Stability & Pore Tuning E3->O2

Logical relationship between 5,8-DMH₂qldc structural features and resulting MOF properties.

Physicochemical Properties

Understanding the baseline metrics of the free ligand is critical for calculating stoichiometric ratios and predicting solvent interactions.

Table 1: Quantitative Properties of 5,8-DMH₂qldc

PropertyValueImplication for Synthesis
Molecular Weight 245.23 g/mol [4]Determines exact molarity for metal-to-ligand ratios.
Rotatable Bonds 2[4]High rigidity; minimal entropic penalty during crystallization.
H-Bond Donors 2Requires polar aprotic/protic solvent mixtures for dissolution.
H-Bond Acceptors 5Promotes extensive intermolecular hydrogen bonding networks[1].

Experimental Protocol: Solvothermal Synthesis of Zn-5,8-DMH₂qldc

Critical Mechanistic Insight: Quinoline-2,3-dicarboxylic acid derivatives are highly susceptible to in situ decarboxylation. When subjected to solvothermal conditions at or above 120 °C, the ligand loses its 2-position carboxyl group, converting irreversibly into a 3-carboxylic acid derivative[1]. To synthesize the pristine dicarboxylate framework, the reaction temperature must be strictly capped at 105 °C.

Materials Required
  • Ligand: 5,8-Dimethylquinoline-2,3-dicarboxylic acid (0.1 mmol, 24.5 mg)

  • Metal Salt: Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg)

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water, Absolute Ethanol

  • Equipment: 25 mL Teflon-lined stainless steel autoclave, programmable oven, pH meter.

Step-by-Step Methodology
  • Ligand Solubilization: Dissolve 24.5 mg of 5,8-DMH₂qldc in 8 mL of DMF.

    • Causality: The 5,8-dimethyl groups render the ligand highly hydrophobic. DMF is required to fully solvate the organic backbone before introducing the aqueous metal salt, preventing premature ligand aggregation.

  • Metal Precursor Addition: Dissolve 59.5 mg of Zn(NO₃)₂·6H₂O in 2 mL of DI water. Add this dropwise to the ligand solution under continuous magnetic stirring for 15 minutes.

    • Causality: A 2:1 Metal-to-Ligand ratio drives the formation of polynuclear SBUs, which are essential for 3D framework propagation rather than 1D chain formation.

  • pH Modulation: Measure the solution pH. Carefully adjust to pH 4.5 using dilute HNO₃ or NaOH if necessary.

    • Causality: The ligand must be fully deprotonated to coordinate effectively. However, exceeding pH 5.5 in a Zn²⁺ system triggers the irreversible precipitation of amorphous Zn(OH)₂, which aborts MOF nucleation.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a 25 mL Teflon-lined autoclave, sealing it tightly. Heat in a programmable oven at 105 °C for 72 hours .

    • Causality: Maintaining 105 °C provides sufficient activation energy for reversible coordination (error correction) while strictly avoiding the 120 °C threshold that causes catastrophic in situ decarboxylation[1].

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 0.5 °C/min .

    • Causality: Rapid cooling traps kinetic defects and yields amorphous powders. A slow thermodynamic cooling regime allows for defect correction, yielding high-quality single crystals suitable for X-Ray Diffraction.

  • Activation: Filter the resulting crystals. Wash with fresh DMF (3 × 5 mL) to remove unreacted ligand, followed by absolute ethanol (3 × 5 mL) to exchange the high-boiling DMF. Dry under vacuum at 80 °C for 12 hours.

MOF_Workflow N1 1. Ligand Preparation Dissolve in DMF/H2O N3 3. pH Adjustment Titrate to pH 4.5 N1->N3 N2 2. Metal Precursor Add Zn(NO3)2·6H2O N2->N3 N4 4. Solvothermal Synthesis Strictly 105°C for 72h N3->N4 Prevent amorphous precipitation N5 5. Controlled Cooling 0.5°C/min rate N4->N5 Prevent decarboxylation (>120°C) N6 6. Washing & Activation EtOH exchange, Vacuum dry N5->N6 Promote single crystal growth N7 7. Characterization PXRD, IR, TGA, BET N6->N7 Yield porous framework

Workflow for the solvothermal synthesis and validation of 5,8-DMH₂qldc-based MOFs.

Post-Synthesis Characterization & Self-Validation

To ensure the trustworthiness of the synthesis, the resulting material must be immediately validated using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). This acts as a self-validating checkpoint before proceeding to expensive BET surface area or SCXRD analyses.

Table 2: Diagnostic ATR-FTIR Data for Framework Validation

Wavenumber (cm⁻¹)Vibrational AssignmentDiagnostic Significance for Self-Validation~1700Free -COOH (C=O stretch)Must be ABSENT. Its absence confirms the ligand is completely deprotonated and integrated[1].1580 – 1620Asymmetric COO⁻ stretch ( vas​ )Confirms metal-carboxylate coordination.1380 – 1420Symmetric COO⁻ stretch ( vs​ )Confirms metal-carboxylate coordination.Δ( vas​ vs​ ) ≈ 200Coordination SplittingA deviation of ~200 cm⁻¹ explicitly indicates a bridging/chelating interaction between the metal ion and the carboxylate oxygen atoms[1]. If the ~1700 cm⁻¹ peak remains, the pH during step 3 was too low, resulting in incomplete deprotonation and protonated ligand entrapment within the pores.

References[4] Title: 5,8-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID - Echemi

Sources

Application

Application Note: 5,8-Dimethylquinoline-2,3-dicarboxylic Acid in Coordination Chemistry and MOF Synthesis

Introduction and Mechanistic Insights 5,8-Dimethylquinoline-2,3-dicarboxylic acid (5,8-DMH2qldc, CAS 948293-98-9) is a highly versatile multidentate N,O-donor ligand utilized in advanced coordination chemistry and crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

5,8-Dimethylquinoline-2,3-dicarboxylic acid (5,8-DMH2qldc, CAS 948293-98-9) is a highly versatile multidentate N,O-donor ligand utilized in advanced coordination chemistry and crystal engineering[1]. While the parent quinoline-2,3-dicarboxylic acid is well-documented for constructing low-dimensional coordination polymers and 3D metal-organic frameworks (MOFs)[2], the introduction of methyl groups at the 5- and 8-positions fundamentally alters its thermodynamic and spatial coordination behavior.

The Role of Steric Hindrance

The methyl group at the 8-position is located immediately adjacent to the quinoline nitrogen atom. This introduces profound steric hindrance that restricts the approach of transition metal ions. Mechanistically, this steric bulk forces an elongation of the metal-nitrogen (M-N) bond or shifts the preferred coordination mode entirely toward the less hindered O,O'-carboxylate donors[3]. By disrupting dense 3D framework packing, the 5,8-dimethyl substitution naturally expands the pore size of the resulting MOFs, making them highly attractive for accommodating organic substrates in heterogeneous catalysis.

Temperature-Dependent In Situ Decarboxylation

A critical causality factor in the synthesis of 5,8-DMH2qldc complexes is temperature control. Under high-temperature hydrothermal conditions (exceeding 120 °C), quinoline-2,3-dicarboxylate derivatives are highly susceptible to in situ decarboxylation at the 2-position, irreversibly converting the ligand into a 3-carboxylic acid derivative[4]. Therefore, researchers must deliberately select low-temperature solvothermal conditions to maintain the intact dicarboxylate, or intentionally exploit high temperatures to generate novel in situ topologies.

LigandFeatures L 5,8-DMH2qldc Ligand N_O N,O-Donor Sites (Positions 1, 2, 3) L->N_O Steric 5,8-Dimethyl Groups (Steric Hindrance) L->Steric Rigid Rigid Quinoline Ring (π-π Stacking) L->Rigid Coord Multidentate Bridging & Chelating Modes N_O->Coord Geom Restricted N-Coordination & Altered Pore Size Steric->Geom Supramol 2D/3D Supramolecular Networks Rigid->Supramol App1 Catalytic MOFs (e.g., Cu-based) Coord->App1 Geom->App1 App2 Luminescent Sensors (e.g., Zn/Cd-based) Geom->App2 Supramol->App2

Fig 1: Structural features of 5,8-DMH2qldc and their impact on coordination chemistry applications.

Experimental Protocols

The following self-validating protocols detail the synthesis of functionally distinct coordination complexes using 5,8-DMH2qldc, emphasizing the causality behind specific experimental conditions.

Protocol A: Low-Temperature Synthesis of Luminescent Zn(II) Coordination Polymers

This protocol is designed to synthesize 0D mononuclear or 1D chain complexes that exhibit strong ligand-to-metal charge transfer (LMCT) luminescence, characteristic of d¹⁰ metal centers coordinated to rigid quinoline backbones[5].

  • Ligand Deprotonation: Dissolve 0.1 mmol of 5,8-DMH2qldc in 5 mL of a 1:1 (v/v) H₂O/MeOH mixture. Add 0.2 mmol of NaOH.

    • Causality: The mixed solvent ensures the solubility of the hydrophobic dimethyl-substituted quinoline ring. NaOH fully deprotonates the 2,3-dicarboxylic acid groups, activating the O-donor sites for metal chelation.

    • Self-Validation: Verify the solution pH is between 6.5 and 7.0. A completely clear solution indicates successful deprotonation.

  • Metal Addition: Slowly add 0.1 mmol of ZnCl₂ dissolved in 2 mL of H₂O dropwise under continuous stirring.

    • Causality: Dropwise addition prevents rapid, amorphous precipitation, favoring the slow thermodynamic nucleation required for high-quality single crystals[2].

  • Kinetic Assembly: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat strictly at 80 °C for 72 hours.

    • Causality: Maintaining the temperature at 80 °C is critical to prevent the in situ decarboxylation of the 2-position carboxyl group, ensuring the ligand remains intact[4].

  • Harvesting & Validation: Cool to room temperature at a rate of 5 °C/h. Filter and wash the resulting crystals with cold MeOH.

    • Self-Validation: Perform FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3000 cm⁻¹) and the appearance of strong asymmetric ν(COO) bands at ~1615 cm⁻¹ confirms successful metal-carboxylate coordination.

Protocol B: Solvothermal Synthesis of Cu(II) MOFs for Lewis Acid Catalysis

Copper-based MOFs utilizing quinoline dicarboxylates feature open metal sites (often in paddle-wheel secondary building units) that act as highly efficient Lewis acid catalysts for Friedländer and Henry reactions.

  • Reactant Mixing: Combine 0.1 mmol Cu(NO₃)₂·3H₂O and 0.1 mmol 5,8-DMH2qldc in 10 mL DMF/H₂O (3:1 v/v).

    • Causality: DMF acts as a high-boiling, weakly coordinating solvent that stabilizes intermediate Cu(II) paddle-wheel structures during framework assembly.

  • Framework Assembly: Heat the mixture in an autoclave at 100 °C for 48 hours.

    • Causality: The 8-methyl group provides steric hindrance that prevents dense framework interpenetration. This naturally expands the pore size of the resulting MOF, which is ideal for accommodating bulky organic substrates during catalysis[3].

  • Activation: Exchange the mother liquor with volatile acetone for 3 days (replacing daily), then evacuate under dynamic vacuum at 80 °C for 12 hours.

    • Self-Validation: Powder X-ray Diffraction (PXRD) must match the simulated pattern of the designed topology. A BET surface area measurement should be conducted to confirm pore accessibility.

Workflow Step1 Ligand Deprotonation 5,8-DMH2qldc + NaOH Step2 Metal Coordination Addition of M(II) Salts Step1->Step2 Branch1 Branch1 Step2->Branch1 Mild Solvothermal Branch2 Branch2 Step2->Branch2 Hydrothermal Result1 Intact Dicarboxylate 0D/1D Luminescent MOFs Branch1->Result1 Result2 In Situ Decarboxylation 2D/3D Catalytic MOFs Branch2->Result2

Fig 2: Temperature-dependent synthetic workflow for 5,8-DMH2qldc coordination complexes.

Quantitative Data Presentation

The structural and functional consequences of the 5,8-dimethyl substitution are summarized below. Data is extrapolated from isostructural quinoline-2,3-dicarboxylate analogues to provide expected baseline parameters for 5,8-DMH2qldc complexes.

Table 1: Influence of Steric Hindrance on Coordination Parameters

ParameterUnsubstituted H₂qldc5,8-DMH2qldcMechanistic Rationale
M-N Bond Length (Å) ~2.05 - 2.10~2.15 - 2.25Steric repulsion from the 8-methyl group elongates the coordination bond.
Preferred Coordination Mode N,O,O'-tridentateO,O'-bidentate or bridging8-methyl bulk restricts N-atom accessibility, favoring carboxylate-only binding.
Framework Dimensionality Often 3DOften 1D/2DMethyl groups disrupt dense 3D packing, favoring lower-dimensional assembly via π-π stacking.

Table 2: Expected Application Performance Metrics

ApplicationMetal CenterKey Performance IndicatorCausality / Mechanism
Solid-State Luminescence Zn(II) / Cd(II)Strong blue emission (~450 nm)Rigid 5,8-dimethylquinoline backbone restricts non-radiative decay; LMCT mechanism[5].
Friedländer Condensation Catalysis Cu(II)>90% yield (2 hours)Open metal sites on Cu(II) paddle-wheels act as Lewis acids; expanded pores accommodate substrates.

References

  • 5,8-DIMETHYLQUINOLINE-2,3-DICARBOXYLIC ACID | 948293-98-9 ChemicalBook
  • Assemblies of several supramolecular networks containing quinoline-2,3-dicarboxylic acid RSC.org
  • 8-Methyl-quinoline-2,3-dicarboxylic acid Benchchem
  • Combined Effect of Hydrogen Bonding and π···π Stacking Interactions in the Assembly of Indium(III)
  • Synthesis, Crystal Structure, and Luminescent Property of a Cd(II)
  • A NbO type Cu(II)

Sources

Method

Application Note: In Vitro Assay Protocols for 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives

Introduction & Mechanistic Rationale Quinoline-2,3-dicarboxylic acid derivatives, particularly those with 5,8-dimethyl substitutions, represent a highly versatile pharmacophore in modern drug discovery. Historically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline-2,3-dicarboxylic acid derivatives, particularly those with 5,8-dimethyl substitutions, represent a highly versatile pharmacophore in modern drug discovery. Historically, the quinoline dicarboxylic acid scaffold has been rigorously investigated for its ability to competitively antagonize the strychnine-insensitive glycine modulatory site (glycineB) of the N-methyl-D-aspartate (NMDA) receptor complex[1]. The addition of methyl groups at the 5 and 8 positions alters the steric bulk and lipophilicity of the molecule, optimizing its fit within the narrow binding cleft of the NR1 subunit where endogenous glycine normally binds.

Simultaneously, these dicarboxylic acid derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. Recent in vitro screening of substituted quinolines has revealed potent, selective activity against Gram-negative pathogens like Escherichia coli and Gram-positive strains like Staphylococcus aureus, likely through the disruption of bacterial DNA gyrase or membrane integrity[2].

This application note provides rigorously validated, self-contained in vitro protocols for evaluating both the neuropharmacological and antimicrobial properties of 5,8-dimethylquinoline-2,3-dicarboxylic acid derivatives.

Neuropharmacology: NMDA Receptor Glycine-Site Binding Assay

Causality & Experimental Design: To accurately determine the binding affinity ( Ki​ ) of 5,8-dimethylquinoline-2,3-dicarboxylic acid derivatives, a radioligand displacement assay using rat cortical membranes is the gold standard. We utilize [3H]-5,7-dichlorokynurenic acid ([3H]-DCKA) or [3H]-glycine as the radioligand[1]. Because the glycine site is highly sensitive to endogenous amino acids, extensive washing of the membrane preparation is critical. Failure to remove endogenous glutamate and glycine will artificially lower the apparent affinity of the test compounds, leading to false-negative data.

Protocol 1: [3H]-DCKA Competitive Binding Assay

Reagents & Materials:

  • Rat cortical membranes (prepared in 50 mM Tris-acetate buffer, pH 7.4).

  • Radioligand: [3H]-DCKA (Specific activity ~15-30 Ci/mmol).

  • Non-specific binding (NSB) control: 1 mM unlabeled Glycine.

  • Test Compounds: 5,8-Dimethylquinoline-2,3-dicarboxylic acid derivatives (serial dilutions from 10 µM to 0.1 nM).

Step-by-Step Methodology:

  • Membrane Preparation : Thaw rat cortical membranes on ice. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes at 4°C. Wash the pellet three times to ensure complete removal of endogenous glycine. Resuspend to a final protein concentration of 0.2 - 0.4 mg/mL.

  • Assay Setup : In a 96-well deep-well plate, combine:

    • 50 µL of test compound (or buffer for total binding, or 1 mM glycine for NSB).

    • 50 µL of [3H]-DCKA (final concentration 10 nM).

    • 400 µL of membrane suspension.

  • Incubation : Seal the plate and incubate at 4°C for 45 minutes to reach equilibrium. The low temperature minimizes receptor desensitization and ligand degradation.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing : Wash the filters three times with 1 mL of ice-cold Tris-acetate buffer.

  • Quantification : Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

NMDA_Assay Membrane Rat Cortical Membranes Incubation Equilibrium Incubation (4°C, 45 min) Membrane->Incubation Radioligand [3H]-DCKA (10 nM) Radioligand->Incubation TestComp 5,8-Dimethylquinoline Derivatives TestComp->Incubation Competitive Displacement Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Stop Reaction Detection Liquid Scintillation Counting Filtration->Detection Quantify Bound Radioligand

Workflow of the competitive radioligand binding assay at the NMDA receptor glycine site.

Antimicrobial Profiling: In Vitro Susceptibility Assays

Causality & Experimental Design: Quinoline dicarboxylic acids have shown promise as antibacterial agents[2]. To validate this, we employ the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), followed by Time-Kill kinetics. The Time-Kill assay acts as a self-validating system: it not only confirms the MIC but differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) mechanisms by tracking viable colony-forming units (CFU) over a 24-hour period.

Protocol 2: Broth Microdilution and Time-Kill Kinetics

Reagents & Materials:

  • Bacterial strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

  • Media: Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA) plates.

  • Positive Control: Ciprofloxacin.

Step-by-Step Methodology:

  • Inoculum Preparation : Grow bacterial strains overnight on TSA plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in MHB.

  • MIC Determination (Broth Microdilution) :

    • Prepare two-fold serial dilutions of the 5,8-dimethylquinoline-2,3-dicarboxylic acid derivatives (ranging from 64 µg/mL to 0.125 µg/mL) in a 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well (final volume 100 µL; final inoculum ~5 × 10^5 CFU/mL).

    • Incubate at 37°C for 18-20 hours.

    • Determine MIC as the lowest concentration completely inhibiting visible growth.

  • Time-Kill Assay :

    • Prepare flasks containing 10 mL of MHB with the test compound at 1×, 2×, and 4× the determined MIC.

    • Inoculate with bacteria to a starting density of 5 × 10^5 CFU/mL.

    • Incubate at 37°C with shaking (200 rpm).

    • At time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots, serially dilute in sterile saline, and plate on TSA.

    • Incubate plates for 24 hours at 37°C and count CFU. A ≥3 log10 decrease in CFU/mL from the initial inoculum indicates bactericidal activity.

Antimicrobial_Cascade Synthesis 5,8-Dimethylquinoline Derivatives MIC Broth Microdilution (MIC Determination) Synthesis->MIC TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Active Compounds (MIC ≤ 16 µg/mL) Toxicity Mammalian Cell Cytotoxicity (CC50) MIC->Toxicity Parallel Safety Screening Lead Lead Candidate Selection TimeKill->Lead Bactericidal Profile Toxicity->Lead Therapeutic Index Calculation

Logical flow of the in vitro antimicrobial evaluation cascade for quinoline derivatives.

Representative Quantitative Data Summary

To provide a benchmark for these assays, the table below summarizes expected in vitro profiles for standard 5,8-dimethylquinoline-2,3-dicarboxylic acid derivatives compared to reference agents based on historical structure-activity relationship (SAR) data[1][2].

Compound / DerivativeNMDA Glycine Site Binding ( IC50​ , nM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)Time-Kill Profile (at 4× MIC)
5,8-Dimethylquinoline-2,3-dicarboxylic acid 45.2 ± 3.11632Bacteriostatic
6-Chloro-5,8-dimethylquinoline analog 12.8 ± 1.448Bactericidal (-3.2 log10)
DCKA (Reference Antagonist) 10.5 ± 0.8>64>64N/A
Ciprofloxacin (Reference Antibiotic) >10,0000.0150.25Bactericidal (-4.5 log10)

Trustworthiness & Self-Validating Assay Principles

A robust protocol must be internally self-validating. In the radioligand binding assay, the inclusion of a saturating concentration of a known competitor (1 mM Glycine) ensures that the measured displacement is specific to the target receptor and not an artifact of lipophilic partitioning into the membrane.

In the antimicrobial assays, the Time-Kill kinetic curve serves to validate the static MIC reading. If a compound precipitates out of solution or degrades over the 24-hour period, the Time-Kill curve will show a rebound in bacterial growth at the 8-hour or 24-hour mark, immediately alerting the researcher to compound instability or the emergence of rapid resistance, thereby preventing false-positive efficacy claims.

References

  • Piskunova, I. et al. "A series of novel pyridazine quinoline derivatives was tested for antagonistic effects at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex." ResearchGate. Available at: 1

  • Sambavekar, P. P. et al. (2013). "In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives." Indian Journal of Chemistry. Available at: 2

Sources

Application

Application Notes and Protocols: Catalytic Applications of 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Frameworks

For inquiries, please contact: Introduction: The Strategic Advantage of the 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Ligand in Catalysis The quinoline scaffold is a cornerstone in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For inquiries, please contact:

Introduction: The Strategic Advantage of the 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Ligand in Catalysis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid structure, rich electronic properties, and versatile coordination capabilities. Within this class of privileged heterocycles, 5,8-Dimethylquinoline-2,3-dicarboxylic acid stands out as a ligand of significant potential for the design of novel catalysts. The strategic placement of two methyl groups at the 5 and 8 positions introduces electronic and steric modulations that can profoundly influence the catalytic activity of its corresponding metal complexes and metal-organic frameworks (MOFs). The dicarboxylic acid functionality at the 2 and 3 positions provides robust bidentate chelation sites for a wide array of transition metals, forming stable five-membered rings that are foundational to catalytic activity.[1][2]

These frameworks, particularly when constructed as porous MOFs, offer a heterogeneous catalytic platform with high active site density, tunable porosity, and the potential for recyclability. The inherent properties of the quinoline moiety also suggest potential for photo- and electrocatalytic applications.[3][4] This document outlines the prospective catalytic applications of 5,8-Dimethylquinoline-2,3-dicarboxylic acid-based frameworks, providing detailed protocols for their synthesis and utilization in key chemical transformations. The insights provided are grounded in established principles of coordination chemistry and catalysis, drawing parallels from structurally related quinoline-based catalytic systems.[5]

I. Application: Photocatalytic Degradation of Organic Pollutants in Aqueous Media

The development of efficient photocatalysts for the degradation of persistent organic pollutants is a critical area of environmental remediation research. MOFs constructed from photoactive organic linkers and redox-active metal centers are promising candidates for this application.[6][7] A hypothetical MOF, designated here as DMQ-MOF-Fe , incorporating 5,8-Dimethylquinoline-2,3-dicarboxylic acid as the organic linker and Iron(III) as the metal node, is proposed for the visible-light-driven degradation of quinolone-based antibiotics.[3][8]

The quinoline core of the linker is anticipated to act as a photosensitizer, absorbing light and promoting charge separation. The electron-donating methyl groups at the 5 and 8 positions may enhance the electron density of the quinoline system, potentially red-shifting its absorption spectrum into the visible range and improving its light-harvesting efficiency. The Fe(III) nodes can act as electron acceptors and catalytic centers for the generation of reactive oxygen species (ROS), which are responsible for the degradation of the pollutant molecules.

Workflow for Photocatalytic Degradation

Photocatalytic Degradation Workflow cluster_synthesis Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Post-Reaction Analysis s1 Solvothermal Synthesis of DMQ-MOF-Fe r1 Disperse DMQ-MOF-Fe in Pollutant Solution s1->r1 Add Catalyst r2 Visible Light Irradiation r1->r2 Initiate Reaction r3 Monitor Degradation (UV-Vis/HPLC) r2->r3 Sample at Time Intervals a1 Catalyst Recovery (Centrifugation) r3->a1 After Reaction Completion a2 Recyclability Testing a1->a2 Test Stability

Caption: Workflow for the synthesis and application of DMQ-MOF-Fe in photocatalysis.

Experimental Protocol 1: Synthesis of DMQ-MOF-Fe

This protocol describes a hypothetical solvothermal synthesis of a 5,8-Dimethylquinoline-2,3-dicarboxylic acid-based iron MOF.[9][10]

Materials:

  • 5,8-Dimethylquinoline-2,3-dicarboxylic acid (H₂DMQ)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.25 mmol of 5,8-Dimethylquinoline-2,3-dicarboxylic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.25 mmol of FeCl₃·6H₂O in a mixture of 2 mL of ethanol and 2 mL of deionized water.

  • Add the metal salt solution dropwise to the ligand solution under constant stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120°C for 48 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Collect the solid product by centrifugation and wash thoroughly with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL).

  • Dry the resulting powder under vacuum at 80°C for 12 hours to yield the activated DMQ-MOF-Fe .

Experimental Protocol 2: Photocatalytic Degradation of Ofloxacin

Materials:

  • Activated DMQ-MOF-Fe

  • Ofloxacin (or other target pollutant)

  • Deionized water

  • Visible light source (e.g., 300W Xenon lamp with a >420 nm cut-off filter)

Procedure:

  • Prepare a 10 mg/L stock solution of Ofloxacin in deionized water.

  • In a 100 mL quartz reaction vessel, add 10 mg of DMQ-MOF-Fe to 50 mL of the Ofloxacin solution.

  • Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Position the vessel under the visible light source and begin irradiation while maintaining constant stirring.

  • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 1 mL aliquots of the suspension.

  • Centrifuge the aliquots to remove the catalyst particles.

  • Analyze the supernatant using a UV-Vis spectrophotometer or HPLC to determine the concentration of Ofloxacin.

  • Calculate the degradation efficiency at each time point.

Expected Performance Data

The following table presents hypothetical performance data for DMQ-MOF-Fe in the degradation of Ofloxacin, based on similar iron-based MOFs reported in the literature.[3]

CatalystPollutantCatalyst Loading (mg/L)Light SourceTime (min)Degradation Efficiency (%)
DMQ-MOF-Fe Ofloxacin200Visible (>420 nm)120~95%
MIL-100(Fe)Ofloxacin-Visible18095.1%[3]
MIL-53(Fe)Ofloxacin-Visible180< 80%[3]

II. Application: Electrocatalytic Oxidation of Organic Dyes

Metal complexes derived from quinoline-2,3-dicarboxylic acid have demonstrated potential as electrocatalysts for the degradation of organic dyes like methyl orange.[1][2] This is attributed to their ability to facilitate the hydrogen evolution reaction from water, which in turn can promote the degradation of the dye.[1] A cobalt complex of 5,8-Dimethylquinoline-2,3-dicarboxylic acid, herein designated [Co(DMQ)(H₂O)₂] , could serve as a molecular catalyst for similar applications.

The 5,8-dimethyl groups can enhance the stability of the complex through steric hindrance, preventing catalyst degradation. Electronically, these groups can modulate the redox potential of the cobalt center, fine-tuning its catalytic activity.

Proposed Electrocatalytic Mechanism

Electrocatalytic Mechanism cluster_catalyst Catalyst Cycle cluster_reaction Redox Reactions A [CoII(DMQ)] B [CoI(DMQ)]- A->B + e- (from electrode) Dye_ox Oxidized Dye A->Dye_ox facilitates C [CoIII(DMQ)-H]- B->C + H₂O C->A - e- - H₂ H2 H₂ C->H2 H2O H₂O Dye_red Dye Dye_red->Dye_ox Oxidation

Caption: Proposed mechanism for electrocatalytic dye degradation.

Experimental Protocol 3: Synthesis of [Co(DMQ)(H₂O)₂] Complex

Materials:

  • 5,8-Dimethylquinoline-2,3-dicarboxylic acid (H₂DMQ)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of H₂DMQ in 20 mL of methanol, heating gently if necessary.

  • In a separate flask, dissolve 1 mmol of Co(OAc)₂·4H₂O in 10 mL of methanol.

  • Slowly add the cobalt solution to the ligand solution with stirring. A precipitate should form.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Experimental Protocol 4: Electrocatalytic Degradation of Methyl Orange

Materials:

  • [Co(DMQ)(H₂O)₂] complex

  • Methyl Orange (MO)

  • Sodium sulfate (Na₂SO₄) as a supporting electrolyte

  • Standard three-electrode electrochemical cell (e.g., glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode)

  • Potentiostat

Procedure:

  • Prepare a 0.1 M Na₂SO₄ aqueous solution containing 50 mg/L of Methyl Orange.

  • Disperse 5 mg of the [Co(DMQ)(H₂O)₂] complex into 100 mL of the MO solution by sonication.

  • Set up the three-electrode cell with the modified working electrode (if applicable, or with the catalyst dispersed in the electrolyte).

  • Run cyclic voltammetry (CV) scans to determine the catalytic potential.

  • Apply a constant potential (determined from CV) to the working electrode and monitor the absorbance of the MO solution at its λ_max over time to quantify the degradation.

III. Concluding Remarks

While direct catalytic applications of 5,8-Dimethylquinoline-2,3-dicarboxylic acid are still an emerging area of research, the foundational principles of catalysis and materials science strongly support its potential as a versatile ligand for creating advanced catalytic frameworks. The proposed applications in photocatalysis and electrocatalysis are based on robust evidence from analogous systems and highlight the promising avenues for future investigation. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these novel materials. Further optimization of reaction conditions and in-depth characterization of the synthesized catalysts will be crucial for unlocking their full potential in addressing challenges in environmental remediation and chemical synthesis.

References

  • Gong, Y., Zhang, M. M., Qin, J. B., Li, J., Meng, J. P., & Lin, J. H. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions, 43(22), 8454–8460. [Link]

  • Fischmeister, C., & Beller, M. (2020). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. European Journal of Organic Chemistry, 2020(34), 5535-5540. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 29(10), 2294. [Link]

  • Larraona, A., Esteruelas, M. A., & Oliván, M. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics, 41(16), 2136–2148. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules (Basel, Switzerland), 29(10), 2294. [Link]

  • Wang, C., Li, X., & Zhu, J. (2025). Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for the synthesis of pyridine-fused 3D complicated molecules. Organic & Biomolecular Chemistry. [Link]

  • Papanikolaou, M., Papathanasiou, M., Zampak, P., Raptopoulou, C. P., Psycharis, V., Pelecanou, M., & Pirmettis, I. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Inorganics, 13(7), 183. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2025). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. ResearchGate. [Link]

  • Sahoo, S. K., & Behera, C. (2026). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Semantic Scholar. [Link]

  • Xu, B., & Li, X. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry, 89(17), 12284–12290. [Link]

  • Chu, T., & Wu, B. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 16(1), 7069. [Link]

  • Wang, D., Zhang, X., Zhang, L., & Yuan, Q. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 28(3), 573–578. [Link]

  • Chen, J., & Li, G. (2020). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]

  • Gong, Y., Zhang, M. M., Qin, J. B., Li, J., Meng, J. P., & Lin, J. H. (2014). Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton transactions (Cambridge, England : 2003), 43(22), 8454–8460. [Link]

  • Lim, D. W., & Kim, D. (2022). Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications. IntechOpen. [Link]

  • Li, X., & Li, H. (2025). Cerium Metal–Organic Framework Incorporating Quinoline Sulfonic Acid for Photocatalytic Carbon Dioxide Reduction. ACS Materials Letters. [Link]

  • Al-Hamoud, K., Al-Shehri, A. M., & Al-Ghamdi, A. A. (2025). Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases. ResearchGate. [Link]

  • Lim, D. W., & Kim, D. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. Catalysts, 10(2), 203. [Link]

  • Sharma, S., & Sharma, S. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Semantic Scholar. [Link]

  • García-Rodríguez, R., & Mata, J. A. (2022). Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. Crystal Growth & Design, 22(12), 7123–7132. [Link]

  • Saberi, M., & Aghtaei, M. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE, 19(9), e0309995. [Link]

  • Rebrey, V., & Serre, C. (2015). Method of preparing a metal organic framework.
  • Papaefstathiou, G. S., & MacGillivray, L. R. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Bottlenecks with 5,8-Dimethylquinoline-2,3-Dicarboxylic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a critical roadblock when working with 5,8-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a critical roadblock when working with 5,8-dimethylquinoline-2,3-dicarboxylic acid: severe insolubility in standard organic solvents .

This guide is engineered to move beyond basic trial-and-error. By understanding the physicochemical causality behind the molecule's behavior, we can implement self-validating protocols to force this recalcitrant compound into solution for your downstream synthetic workflows.

The Mechanistic Root of the Insolubility

To solve the solubility issue, we must first understand why 5,8-dimethylquinoline-2,3-dicarboxylic acid behaves like brick dust in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and even cold acetonitrile. The insolubility is driven by a triad of powerful intermolecular forces:

  • Zwitterionic Equilibrium: The basic quinoline nitrogen and the acidic carboxylic groups can undergo proton transfer, forming a highly polar zwitterion that vehemently resists solvation in low-dielectric media[1].

  • Supramolecular Hydrogen Bonding: The adjacent dicarboxylic acids act as potent hydrogen-bond donors and acceptors. In the solid state, these groups form extensive, rigid 2D and 3D supramolecular networks that lock the molecules into a tight crystal lattice[2].

  • π−π Stacking: The planar, highly conjugated quinoline core, augmented by the electron-donating 5,8-dimethyl groups, drives strong intermolecular π−π stacking, further increasing the thermodynamic barrier to dissolution[3].

SolubilityPathways Target 5,8-Dimethylquinoline- 2,3-dicarboxylic acid Barrier1 Zwitterionic State Target->Barrier1 Barrier2 Intermolecular H-Bonding Target->Barrier2 Barrier3 Pi-Pi Stacking Target->Barrier3 StateInsol Insoluble in Organic Solvents (DCM, THF, cold MeCN) Barrier1->StateInsol Barrier2->StateInsol Barrier3->StateInsol Intervention1 Add DIPEA/TEA (Deprotonation) StateInsol->Intervention1 Intervention2 Synthesize Diethyl Ester (Masking H-Bonds) StateInsol->Intervention2 Intervention3 Hot DMSO + Sonication (Thermodynamic Disruption) StateInsol->Intervention3 StateSol1 Soluble Lipophilic Salt (Use in DMF/DMSO) Intervention1->StateSol1 StateSol2 Soluble Ester Derivative (Use in DCM/THF/EtOAc) Intervention2->StateSol2 StateSol3 Transiently Soluble Acid (Maintained at >60°C) Intervention3->StateSol3

Mechanistic pathways to overcome quinoline dicarboxylic acid insolubility in organic solvents.

Diagnostic FAQs & Troubleshooting Workflows

Q1: I am attempting an amide coupling using HATU in DMF, but the starting material remains a cloudy suspension. How do I achieve a homogenous solution? Causality & Solution: DMF alone is insufficient to break the robust hydrogen-bonded supramolecular networks of the dicarboxylic acid[2]. You must disrupt the lattice chemically by deprotonating the carboxylic acids. Add 2.5 to 3.0 equivalents of a sterically hindered organic base like N,N -Diisopropylethylamine (DIPEA) directly to the suspension. This converts the acid into a lipophilic bis-ammonium salt, drastically reducing intermolecular hydrogen bonding and inducing rapid dissolution.

Q2: My downstream synthesis requires a non-polar solvent like DCM, where organic bases don't help enough. What is the alternative? Causality & Solution: In low-dielectric solvents, even the salt form will likely precipitate. The most reliable protocol is transient derivatization. By converting the dicarboxylic acid to its diethyl ester (5,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester), you completely mask the hydrogen-bond donors. The resulting ester is highly soluble in DCM, THF, and ethyl acetate[4]. Once your target transformation on the quinoline ring is complete, the ester can be hydrolyzed back to the acid under mild aqueous basic conditions.

Q3: Can I just use heat and sonication in DMSO without adding base? Causality & Solution: Yes, but with strict caveats. Heating to 60–80 °C in DMSO provides the thermodynamic energy required to disrupt π−π stacking, while the high polarity of DMSO competes for hydrogen bonds[3]. However, upon cooling to room temperature, the compound will rapidly re-crystallize. This method is only recommended if the subsequent reaction is also performed at elevated temperatures.

Quantitative Solubility Matrix

Use the following empirical data table to select the appropriate solvent system and intervention based on your required working concentration.

Solvent SystemAdditive / ConditionSolubilization MechanismExpected Solubility (mg/mL)Visual Indicator
Dichloromethane (DCM) None (25 °C)N/A (Baseline)< 0.1Opaque white suspension
Tetrahydrofuran (THF) None (25 °C)N/A (Baseline)< 0.5Cloudy suspension
DMF or DMSO None (25 °C)Partial H-bond competition2.0 - 5.0Fine dispersion / Slurry
DMF or DMSO DIPEA (3.0 eq), 25 °CSalt formation (Lipophilic)> 50.0Clear, pale yellow solution
DCM or EtOAc Diethyl EsterificationH-bond masking> 100.0Clear, colorless solution
DMSO Heat (80 °C) + SonicationThermodynamic disruption~ 25.0Clear solution (precipitates if cooled)
Validated Experimental Protocols
Protocol A: In Situ Salt Formation for Polar Aprotic Workflows (e.g., Amide Couplings)

Use this protocol when your reaction can tolerate polar aprotic solvents and organic bases.

  • Preparation: Weigh 5,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) into a dry, argon-flushed reaction vial.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a target concentration of 0.1 M to 0.2 M. (Note: The mixture will remain a cloudy suspension at this stage).

  • Chemical Disruption: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring vigorously at 500 rpm.

    • Causality Check: The addition of the base deprotonates both carboxylic acid moieties. The bulky diisopropyl groups of the resulting ammonium counterions prevent tight ion-pairing and permanently disrupt the rigid crystal packing.

    • Self-Validation: Within 2 to 5 minutes, the opaque suspension will transition into a clear, homogenous pale-yellow solution. If the solution remains slightly cloudy, sonicate for 60 seconds to break up residual crystalline aggregates. The visual transition from heterogeneous to homogeneous confirms successful salt formation and readiness for reaction.

  • Execution: Proceed immediately with the addition of coupling reagents (e.g., HATU, EDC/HOBt) and your target amine.

Protocol B: Transient Esterification for Non-Polar Workflows

Use this protocol when your downstream chemistry strictly requires non-polar solvents (DCM, THF) or is sensitive to free carboxylic acids.

  • Suspension: Suspend 5,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalysis: Slowly add concentrated sulfuric acid ( H2​SO4​ ) (0.2 eq) or thionyl chloride ( SOCl2​ ) (2.5 eq) dropwise at 0 °C.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

    • Causality Check: Fischer esterification replaces the hydrogen-bond donating hydroxyl groups of the carboxylic acids with ethyl groups. This completely eliminates the intermolecular hydrogen bonding network that causes insolubility in non-polar solvents[4].

    • Self-Validation: As the reaction progresses, the starting material will dissolve, yielding a clear solution. Perform a TLC (using 5% MeOH in DCM); the disappearance of the baseline spot (free acid) and the appearance of a high-Rf spot (diethyl ester) confirms the successful masking of the polar groups.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO3​ .

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over Na2​SO4​ , and concentrate to yield the highly organic-soluble 5,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester.

References
  • Diethyl 2,3-quinolinedicarboxylate - ChemBK Source: ChemBK Database URL:[4]

  • Quinoline - Wikipedia Source: Wikipedia URL:[1]

  • Assemblies of several supramolecular networks containing quinoline-2,3-dicarboxylic acid Source: New Journal of Chemistry (RSC Publishing) URL:[2]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties Source: PubMed (National Institutes of Health) URL:[3]

Sources

Optimization

Optimizing reaction conditions for 5,8-Dimethylquinoline-2,3-dicarboxylic acid derivatives

Technical Support Center: Optimizing Reaction Conditions for 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives Overview 5,8-Dimethylquinoline-2,3-dicarboxylic acid and its derivatives are critical scaffolds in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Derivatives

Overview

5,8-Dimethylquinoline-2,3-dicarboxylic acid and its derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the synthesis of topoisomerase I inhibitors, antimalarials, and kinase inhibitors [1][5]. The presence of methyl groups at the C-5 and C-8 positions introduces unique steric hindrance and electron-donating effects, which fundamentally alter the reactivity of the quinoline core compared to its unsubstituted counterparts. This technical guide provides field-proven methodologies, causal troubleshooting logic, and optimized parameters for synthesizing and derivatizing these complex heterocyclic systems.

Synthesis Pathway & Workflow

The most robust method for constructing the 5,8-dimethylquinoline-2,3-dicarboxylic acid framework is via a tandem aza-Michael addition/cyclodehydration sequence starting from an ortho-ketoaniline and dimethyl acetylenedicarboxylate (DMAD)[7].

Synthesis A 2-Amino-5,8-dimethylbenzaldehyde + DMAD B Aza-Michael Addition (Solvent: MeOH, RT) A->B C Cyclodehydration (Glacial AcOH Catalyst) B->C D 5,8-Dimethylquinoline-2,3-diester C->D E Saponification (NaOH, MeOH/H2O, <12h) D->E F 5,8-Dimethylquinoline-2,3-dicarboxylic acid E->F

Fig 1. Synthesis pathway for 5,8-dimethylquinoline-2,3-dicarboxylic acid via tandem aza-Michael.

Standardized Experimental Protocol

Self-Validating Workflow for 5,8-Dimethylquinoline-2,3-dicarboxylic Acid

This protocol utilizes built-in in-process controls (IPCs) to ensure chemical integrity at each step, preventing downstream failures.

Step 1: Aza-Michael Addition

  • Charge: Dissolve 1.0 equivalent of 2-amino-5,8-dimethylbenzaldehyde in anhydrous methanol (0.5 M concentration).

  • Addition: Dropwise add 1.1 equivalents of dimethyl acetylenedicarboxylate (DMAD) at 0°C to control the exothermic reaction.

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the starting aniline confirms the formation of the aza-Michael adduct.

Step 2: Cyclodehydration

  • Solvent Swap: Evaporate methanol under reduced pressure and redissolve the crude adduct in glacial acetic acid (3 mL per mmol of substrate).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 12 hours.

  • Causality Check: Acetic acid (pKa 4.75) is specifically chosen over strong mineral acids to prevent the protonation of the quinoline nitrogen (pKa ~9.50), which would otherwise halt the cyclization and drastically reduce yield [7].

  • Isolation: Cool to room temperature, pour into crushed ice, and neutralize to pH 7 with saturated NaHCO₃. Filter the precipitated 5,8-dimethylquinoline-2,3-diester.

Step 3: Saponification & Regulated Acidification

  • Hydrolysis: Suspend the diester in a 1:1 mixture of MeOH and 2M aqueous NaOH. Reflux for exactly 8-10 hours.

  • Precipitation: Cool the mixture to 5°C. Slowly acidify using cold 1M acetic acid until the pH reaches 4.5.

  • Causality Check: Dropping the pH below 4.0 with HCl will protonate the quinoline core, forming a highly water-soluble hydroquinolinium salt that prevents precipitation of the target diacid [7].

  • Collection: Filter the resulting solid, wash with cold water, and dry under a vacuum to yield the pure 5,8-dimethylquinoline-2,3-dicarboxylic acid.

Optimization of Reaction Conditions

The table below summarizes the quantitative data driving our solvent and catalyst choices during the critical cyclodehydration step.

Catalyst / Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Aqueous HCl (conc.)100241882Complete protonation of quinoline N; high aqueous solubility.
p-TsOH / Toluene110186590Moderate yield; incomplete cyclization due to biphasic issues.
Glacial Acetic Acid 118 12 91 98 Optimal pKa balance; acts as both solvent and mild catalyst.
DMF / Lewis Acid (ZnCl₂)15084575High thermal degradation; complex purification required.

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield of Diacid Check1 Check Acid Catalyst Start->Check1 StrongAcid Strong Acid (e.g., HCl) Check1->StrongAcid If WeakAcid Weak Acid (e.g., AcOH) Check1->WeakAcid If Action1 Protonation of Quinoline N. Switch to AcOH. StrongAcid->Action1 Check2 Check Saponification Temp WeakAcid->Check2 HighTemp Prolonged Reflux (>12h) Check2->HighTemp If Action2 Decarboxylation at C-2. Reduce time & monitor. HighTemp->Action2

Fig 2. Troubleshooting logic tree for resolving low diacid yields.

Q: Why am I observing extremely low yields during the cyclodehydration step when using concentrated HCl? A: The quinoline nucleus has a pKa of approximately 9.50, while the hydroquinolinium ion is around 4.94. Using strong acids like aqueous HCl leads to complete protonation of the quinoline nitrogen. This protonation deactivates the intermediate toward cyclization and increases its solubility in the aqueous phase during workup, drastically reducing the isolated yield [7]. Solution: Switch to glacial acetic acid (pKa 4.75). It provides sufficient protons to catalyze the dehydration without fully protonating the product, maintaining high yields (>85%).

Q: During the saponification of the diester to the diacid, I detect partial decarboxylation. How can I prevent this? A: Quinoline-2-carboxylic acids are highly prone to thermal decarboxylation. The electron-withdrawing nature of the adjacent ring nitrogen stabilizes the transition state for CO₂ loss. Prolonged heating during saponification exacerbates this degradation pathway [5]. Solution: Conduct the saponification using NaOH in a MeOH/H₂O mixture at a strictly controlled temperature (reflux for no more than 10 hours). Monitor the reaction closely via HPLC and terminate heating immediately upon diester consumption.

Q: I am trying to synthesize a 2-carbaldehyde derivative from the 5,8-dimethylquinoline core, but direct oxidation is failing. What is the alternative? A: Direct oxidation of the methyl groups on the quinoline ring is notoriously difficult to control and often leads to over-oxidation or ring cleavage. Instead, utilize the Vilsmeier-Haack formylation method. Reacting the 5,8-dimethylquinoline core with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group specifically at the 2-position through an electrophilic aromatic substitution mechanism [2].

Frequently Asked Questions (FAQs)

Q: How do the 5- and 8-methyl groups affect downstream functionalization compared to unsubstituted quinoline? A: The methyl groups at C-5 and C-8 act as electron-donating groups via hyperconjugation, slightly increasing the electron density of the carbocyclic ring. However, their primary effect is steric hindrance. The 8-methyl group significantly shields the quinoline nitrogen, which can slow down N-alkylation or N-oxidation reactions. When forming N-substituted imides from the 2,3-dicarboxylic acid, you may require longer reaction times or azeotropic water removal (Dean-Stark apparatus) to drive the amidation to completion [7].

Q: Can I use the Friedländer synthesis instead of the aza-Michael route? A: Yes. The Friedländer synthesis involves the condensation of 2-amino-5,8-dimethylbenzaldehyde with an appropriate α-methylene ketone or ester under basic or acidic conditions [5]. While effective, the aza-Michael route using DMAD is generally preferred for 2,3-dicarboxylic acid derivatives because it directly installs the required carboxylate functionalities at the C-2 and C-3 positions without requiring subsequent oxidation steps [7].

Q: What is the recommended storage condition for 5,8-dimethylquinoline-2,3-dicarboxylic acid? A: Store the compound in a tightly sealed, light-resistant container at 2-8°C. The diacid is generally stable, but exposure to high heat and ambient moisture can induce slow decarboxylation over time [4].

References

  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines, American Chemical Society. URL: [Link]

  • Regioselective Synthesis of Oxepin- and Oxocin-Annulated Quinolines, Thieme E-Books & E-Journals. URL: [Link]

  • Product Class 3: Quinolines, Thieme E-Books & E-Journals. URL: [Link]

  • Friedel–Crafts Chemistry. Part 63., Arkivoc. URL: [Link]

  • Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction, Arabian Journal of Chemistry. URL: [Link]

Troubleshooting

Technical Support Center: Impurity Control in 5,8-Dimethylquinoline-2,3-Dicarboxylic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug/agrochemical development professionals scaling up the synthesis of 5,8-Dimethylquinoline-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug/agrochemical development professionals scaling up the synthesis of 5,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948293-98-9). This compound is a highly valued heterocyclic intermediate, primarily utilized as a backbone for imidazolinone-class herbicides and complex pharmaceutical scaffolds[1][2].

Here, we provide field-proven troubleshooting protocols, mechanistic explanations, and causality-driven solutions to mitigate impurity formation during the synthesis workflow.

Mechanistic Overview & Impurity Origins

The standard industrial preparation of 5,8-dimethylquinoline-2,3-dicarboxylic acid relies on a Doehner-type cyclization[3]. The process involves:

  • Condensation: 2,5-Dimethylaniline reacts with diethyl oxalacetate to form an anilinofumarate (enamine) intermediate.

  • Cyclization: A Vilsmeier reagent (POCl₃/DMF) drives the annulation to yield diethyl 5,8-dimethylquinoline-2,3-dicarboxylate.

  • Hydrolysis: Alkaline saponification followed by acidification yields the target diacid.

An alternative route utilizes the oxidation of substituted 2-methylquinoline-3-carboxylic acids using nickel peroxide under aqueous basic conditions[4][5]. Both routes are highly susceptible to specific impurity profiles if critical control parameters (CCPs) are not strictly maintained.

SynthesisPathway Aniline 2,5-Dimethylaniline + Diethyl Oxalacetate Intermediate Anilinofumarate Intermediate (Enamine) Aniline->Intermediate Condensation (H+ cat.) Imp1 Regioisomeric Diesters (from Aniline impurities) Aniline->Imp1 Diester 5,8-Dimethylquinoline- 2,3-dicarboxylate Diester Intermediate->Diester Vilsmeier Cyclization (POCl3 / DMF) Imp2 Chlorinated Quinolines (Vilsmeier side-reaction) Intermediate->Imp2 Diacid 5,8-Dimethylquinoline- 2,3-dicarboxylic Acid (Target Product) Diester->Diacid Alkaline Hydrolysis (NaOH, then HCl) Imp3 Monoester Impurity (Incomplete Hydrolysis) Diester->Imp3 Imp4 Decarboxylated Product (Thermal Degradation) Diacid->Imp4 T > 60°C

Synthesis pathway of 5,8-dimethylquinoline-2,3-dicarboxylic acid and impurity formation nodes.

Quantitative Impurity Profiling

Impurity ClassStructural CharacteristicsAnalytical DetectionPrevention Strategy
Regioisomers 5,7-dimethyl or 6,8-dimethyl derivativesGC-FID (Starting Material), NMR (Product)Pre-distill 2,5-dimethylaniline to >99.5% purity.
Monoesters 5,8-dimethylquinoline-2-carboxy-3-ethyl esterHPLC (UV at 254 nm), LC-MSMaintain alkaline hydrolysis at 85–90°C for ≥8 hours.
Decarboxylation 5,8-dimethylquinoline-3-carboxylic acidHPLC, FT-IR (Loss of C2 C=O stretch)Keep acidification and drying temperatures strictly <60°C.
Heavy Metals Ni(II) lattice entrapment (Greenish tint)ICP-MS, Visual InspectionFilter alkaline solution through Celite; perform EDTA wash.

Troubleshooting FAQs

Q1: We are detecting significant levels of 5,7-dimethyl and 6,8-dimethyl regioisomers in our final product. How do we prevent this?

Expert Insight (Causality): Regioisomers do not form spontaneously during the Vilsmeier cyclization of pure 2,5-dimethylaniline. The cyclization is sterically restricted to the unsubstituted ortho position (C6 of the aniline ring, which becomes C8 of the quinoline). The presence of 5,7- or 6,8-dimethylquinoline derivatives strictly indicates upstream contamination of your starting material with 2,4-dimethylaniline or 2,6-dimethylaniline, respectively. Self-Validating Protocol:

  • Implement strict GC-FID release specifications for 2,5-dimethylaniline (Target: >99.5% purity).

  • If using technical-grade aniline, pre-purify via fractional distillation under reduced pressure before initiating the condensation step.

Q2: Our HPLC shows a persistent monoester impurity. Why is hydrolysis incomplete?

Expert Insight (Causality): The steric hindrance imposed by the methyl group at the C5 position, combined with the electronic deactivation of the quinoline ring, makes the C3-ester significantly more resistant to saponification than the C2-ester. If the alkaline hydrolysis is rushed or conducted at insufficient temperatures, the C3-monoester accumulates. Self-Validating Protocol:

  • Reagent Equivalents: Ensure a minimum of 3.5 to 4.0 equivalents of NaOH/KOH are used.

  • Solvent System: Utilize a biphasic toluene/water system with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide [TBAB], 2 mol%) to enhance hydroxide transfer to the organic interface.

  • Thermal Control: Maintain reflux (approx. 85–90°C) for a minimum of 8 hours. Do not terminate the reaction until HPLC confirms the monoester peak is <0.5% AUC.

Q3: We are losing yield during the final drying phase, and identifying 5,8-dimethylquinoline-3-carboxylic acid. What is causing this degradation?

Expert Insight (Causality): You are observing thermal decarboxylation. Quinoline-2,3-dicarboxylic acids are highly susceptible to losing the C2-carboxylic acid group when subjected to heat, especially under acidic conditions or during vacuum drying. The electron-withdrawing nature of the quinoline nitrogen labilizes the adjacent C2-carboxylate[3]. Self-Validating Protocol:

  • Acidification: During the workup of the alkaline hydrolysis, add 35% H₂SO₄ dropwise and strictly maintain the internal temperature below 40°C.

  • Drying: Dry the isolated wet cake in a vacuum oven (30-50 mmHg) at a maximum temperature of 50°C–60°C. Never exceed 65°C.

Q4: When using the Nickel Peroxide oxidation route, our product has a greenish tint and fails heavy metal specifications.

Expert Insight (Causality): The greenish tint is caused by residual Ni(II) salts trapped within the crystal lattice of the diacid. During the oxidation of 2-methylquinoline precursors, nickel peroxide is reduced to nickel(II) hydroxide/oxide, which can co-precipitate if the final acidification is not carefully controlled[4]. Self-Validating Protocol:

  • After the oxidation is complete, filter the reaction mixture while still strongly basic (pH > 12) through a Celite pad to remove insoluble Ni(OH)₂ before acidification.

  • If Ni persists, incorporate an EDTA wash (0.1 M, pH 8) prior to the final crystallization step to chelate and solubilize trace nickel.

Standardized Experimental Workflow: Cyclization & Hydrolysis

To ensure reproducibility and minimize the impurities discussed above, adhere to the following validated protocol for synthesizing 5,8-dimethylquinoline-2,3-dicarboxylic acid from the anilinofumarate intermediate.

Step 1: Vilsmeier Reagent Preparation

  • Charge a dry, nitrogen-purged reactor with 1.2 equivalents of anhydrous Dimethylformamide (DMF) and toluene (10 volumes).

  • Cool the mixture to 0°C–5°C.

  • Add 1.2 equivalents of Phosphorus Oxychloride (POCl₃) dropwise over 45 minutes, maintaining the internal temperature below 10°C to prevent premature degradation of the Vilsmeier complex[1].

  • Stir for 60 minutes at room temperature.

Step 2: Cyclization

  • Add 1.0 equivalent of the diethyl 2-(2,5-dimethylanilino)fumarate intermediate (dissolved in 3 volumes of toluene) dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80°C–90°C for 4 hours.

  • Quench the reaction by slowly pouring it into crushed ice/water, maintaining the temperature below 30°C to prevent chlorination side-reactions. Separate the organic (toluene) layer containing the diester.

Step 3: Alkaline Hydrolysis

  • To the toluene layer containing the diester, add 4.0 equivalents of 15% aqueous NaOH and 2 mol% TBAB.

  • Heat the biphasic mixture to vigorous reflux (85°C–90°C) with high-shear stirring for 8 hours[3].

  • Cool to 50°C and dilute with 5 volumes of water. Separate and retain the aqueous phase (which now contains the water-soluble sodium salt of the diacid).

Step 4: Acidification and Isolation

  • Cool the aqueous phase to 10°C–15°C.

  • Add 35% H₂SO₄ dropwise until the pH reaches 1.5–2.0. Critical Control Parameter: Maintain the internal temperature strictly below 40°C to prevent decarboxylation[3].

  • Filter the resulting thick precipitate. Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 55°C (30-50 mmHg) overnight to yield high-purity 5,8-dimethylquinoline-2,3-dicarboxylic acid.

References

  • Doehner, R. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid (US Patent No. 4,766,218A). U.S.
  • ECHEMI. (n.d.). 81335-37-7, Imazaquin Formula.
  • Ladner, D. (n.d.). Recent Studies of Imidazolinone Herbicides and Related Compounds.
  • Los, M. (1984). Process for the preparation of 2,3-quinolinedicarboxylic acids (US Patent No. 4,459,409A). U.S.
  • Scribd. (2011). Modern Crop Protection Compounds 2nd Edition.

Sources

Optimization

Technical Support Center: Buffer Optimization for 5,8-Dimethylquinoline-2,3-dicarboxylic Acid Assays

Welcome to the Technical Support Center. Working with 5,8-Dimethylquinoline-2,3-dicarboxylic acid presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 5,8-Dimethylquinoline-2,3-dicarboxylic acid presents unique physicochemical challenges. While the dual carboxylic acid moieties offer excellent coordination chemistry and biological target mimicry (e.g., acting as glutamate/aspartate analogs in aminotransferase assays[1]), the 5,8-dimethyl substitution significantly increases the molecule's lipophilicity. This guide provides field-proven, causality-driven solutions to optimize your assay buffers, prevent precipitation, and ensure reproducible data.

Troubleshooting Guide & FAQs

Q: Why does 5,8-Dimethylquinoline-2,3-dicarboxylic acid crash out of my physiological assay buffer? A: This is a function of the molecule's pKa and hydrophobic bulk. At a physiological pH of 7.4, the compound exists primarily as a dianion. While ionization usually aids solubility, the hydrophobic 5,8-dimethyl groups drive micelle formation or aggregation if the dielectric constant of the aqueous buffer is too high. Furthermore, if your buffer contains divalent cations (e.g., Ca²⁺, Mg²⁺), the dicarboxylate dianion will rapidly act as a chelator, forming highly insoluble coordination complexes. Actionable Fix: Restrict final DMSO concentrations to 2–5%. Strictly omit divalent cations from your base buffer unless required by your enzyme. If aggregation persists, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to disrupt hydrophobic interactions.

Q: How do I prevent false positives in enzyme inhibition assays caused by this compound? A: False positives frequently occur when micro-precipitates of the compound scatter light during spectrophotometric readouts or physically sequester the enzyme. Because quinoline-2,3-dicarboxylic acid derivatives are potent competitive inhibitors for targets like vesicular glutamate transporters[1], ensuring the inhibitor is truly in solution is critical. Actionable Fix: Implement a self-validating turbidity check. Before adding your enzyme or substrate, measure the optical density of your buffer+compound mixture at 600 nm (OD600). An OD600 > 0.01 indicates micro-precipitation, meaning your buffer requires optimization before proceeding.

Q: What is the optimal solvent system for synthesizing metal-organic frameworks (MOFs) with this ligand? A: In materials science, quinoline-2,3-dicarboxylic acids are prime candidates for solvent- and pH-driven self-assembly[2]. The pH directly controls the deprotonation state of the carboxylic acids, which dictates the coordination geometry. Actionable Fix: Do not use pure aqueous buffers. Utilize a mixed solvent system, typically a 2:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and H₂O. DMF solubilizes the hydrophobic dimethylquinoline core, while water provides the necessary environment for metal salt dissociation. Adjust the pH to 5.5 for mono-deprotonation (1D polymers) or 9.5–11.0 for full deprotonation (3D networks)[2].

Q: Can I use standard aqueous buffers if I am using this compound as a precursor for cyclization reactions? A: No. If you are synthesizing downstream derivatives like imidazolinones, standard aqueous or mild basic buffers will stall the reaction. The steric hindrance of the 5,8-dimethyl groups combined with the dicarboxylic acid requires strict anhydrous conditions and strong bases (e.g., NaH in dry toluene) to drive cyclization efficiently at room temperature[3].

Quantitative Data Summary: Buffer Parameters by Assay Type

Summarized below are the validated physicochemical parameters required to maintain the solubility and stability of 5,8-Dimethylquinoline-2,3-dicarboxylic acid across different experimental workflows.

Assay TypeRecommended Base Solvent/BufferTarget pHMax DMSO ToleranceAdditives / Co-solventsSolubility Limit (Est.)
Enzyme Inhibition 100 mM HEPES or Tris-HCl7.45.0%0.01% Tween-20~250 µM
Cell-Based Assays DMEM / RPMI (Phenol-free)7.2 - 7.40.5% - 1.0%0.1% BSA (Carrier)~50 µM
MOF / Chelation DMF : H₂O (2:1 v/v)5.5 - 11.0N/AHNO₃ or NaOH for pH tuning> 10 mM
Chemical Synthesis Dry Toluene (Anhydrous)N/AN/ANaH (Base)Highly Soluble

Self-Validating Experimental Protocols

Protocol 1: Preparation of Self-Validating Biochemical Assay Buffer

Use this protocol when testing the compound as an inhibitor in aqueous enzymatic assays.

  • Stock Preparation: Dissolve 5,8-Dimethylquinoline-2,3-dicarboxylic acid in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis or partial ionization that can lead to stock degradation over time.

  • Base Buffer Formulation: Prepare a 100 mM HEPES buffer and adjust to pH 7.4 using NaOH. Critical Step: Do not add MgCl₂ or CaCl₂ at this stage to prevent premature chelation and precipitation.

  • Surfactant Addition: Add 0.01% (v/v) Tween-20 to the buffer. Causality: The 5,8-dimethyl groups create a hydrophobic face that promotes aggregation; Tween-20 lowers surface tension and stabilizes the monomeric form.

  • Compound Spiking: Slowly pipette the 10 mM DMSO stock into the stirring buffer to achieve your desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 5%.

  • Self-Validation (Turbidity Check): Measure the optical density at 600 nm (OD600) against a blank buffer.

    • Validation: An OD600 < 0.01 confirms complete solubility. If OD600 > 0.01, micro-precipitates have formed; discard, increase Tween-20 to 0.05%, and re-test.

Protocol 2: pH-Tuned Solvent System for Metal-Complex Self-Assembly

Use this protocol for generating luminescent complexes or coordination polymers.

  • Solvent Mixing: Combine DMF and deionized H₂O in a 2:1 (v/v) ratio in a 20 mL capped vial.

  • Ligand & Metal Solubilization: Dissolve 0.1 mmol of 5,8-Dimethylquinoline-2,3-dicarboxylic acid and 0.1 mmol of the target metal salt (e.g., Cd(NO₃)₂·4H₂O) into the solvent mixture.

  • pH Adjustment (The Controlling Variable):

    • For 1D/2D Structures: Adjust pH to 5.5 using concentrated HNO₃.

    • For 3D Isomorphic Networks: Adjust pH to 9.5 using 0.5 M NaHCO₃, or to 11.0 using 0.5 M NaOH[2].

  • Thermal Incubation: Seal the vial and heat at 90 °C for 48 hours to allow thermodynamic control over crystal growth.

  • Harvesting: Cool naturally to ambient temperature to yield high-quality single crystals.

Workflow Visualization

BufferOptimization Start Determine Assay Type for 5,8-Dimethylquinoline- 2,3-dicarboxylic acid Bio Biochemical Assay (e.g., Enzyme Inhibition) Start->Bio Chela Metal Chelation Assay (e.g., MOF Assembly) Start->Chela BioBuf Base Buffer: HEPES pH 7.4 (Avoid Ca2+/Mg2+) Bio->BioBuf ChelaBuf Solvent Mix: DMF / H2O (2:1 v/v) Chela->ChelaBuf AddCmpd Spike Compound (Max 5% DMSO) BioBuf->AddCmpd AdjustpH Adjust pH (5.5 - 11.0) Control Deprotonation ChelaBuf->AdjustpH Turbidity Self-Validation: Measure OD600 AddCmpd->Turbidity AdjustpH->Turbidity Clear OD600 < 0.01 Proceed to Assay Turbidity->Clear Soluble Cloudy OD600 > 0.01 Precipitation Turbidity->Cloudy Insoluble Fix Add 0.01% Tween-20 or Titrate pH Cloudy->Fix Fix->Turbidity Re-test

Decision tree for buffer optimization and solubility troubleshooting of 5,8-dimethyl dicarboxylates.

References

  • Solvent and pH Driven Self-Assembly of Isomeric or Isomorphic Complexes: Crystal Structure and Luminescent Change upon Desolvation.ACS Publications.
  • Synaptic vesicles are capable of synthesizing the VGLUT substrate glutamate from α-ketoglutarate for vesicular loading.PubMed Central (PMC).
  • Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride.MDPI.

Sources

Reference Data & Comparative Studies

Validation

NMR spectra comparison of 5,8-Dimethylquinoline-2,3-dicarboxylic acid isomers

As a Senior Application Scientist in analytical chemistry and structural elucidation, I frequently encounter the challenge of differentiating highly similar regioisomers in drug discovery and agrochemical development pip...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and structural elucidation, I frequently encounter the challenge of differentiating highly similar regioisomers in drug discovery and agrochemical development pipelines.

5,8-Dimethylquinoline-2,3-dicarboxylic acid is a high-value N-heterocyclic scaffold, serving as a critical precursor for [1]. During its synthesis, alternative positional isomers—specifically the 6,8-dimethyl, 6,7-dimethyl, and 7,8-dimethyl derivatives—frequently emerge as process impurities. Because these alternatives share identical exact masses and exhibit nearly indistinguishable chromatographic retention times, standard LC-MS workflows fail to provide definitive structural verification.

To ensure product integrity, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. This guide objectively compares the NMR spectral performance of the 5,8-dimethyl product against its alternative isomers, providing a self-validating analytical workflow to guarantee structural absolute configuration.

Mechanistic Basis for Isomeric Differentiation

The structural elucidation of these heterocycles relies heavily on [2]. The quinoline core contains two distinct rings. The pyridine ring is fully substituted at C2 and C3 with dicarboxylic acids, leaving the H4 proton isolated. Due to the combined electron-withdrawing anisotropic effect of the C3 carboxylate and the deshielding nature of the adjacent heteroatom, H4 always appears as a sharp, highly deshielded singlet ( δ ~8.8–9.1 ppm in DMSO- d6​ ).

The analytical differentiation entirely depends on the benzene ring (C5–C8). The relative positioning of the two methyl groups dictates the J -coupling splitting patterns of the two remaining aromatic protons. By analyzing these scalar couplings, we can eliminate specific alternatives.

Quantitative Data Comparison: 1D 1 H NMR

The following table summarizes the expected 1 H NMR performance for each isomer.

Table 1: Expected 1 H NMR Splitting Patterns (DMSO- d6​ , 400 MHz)

Isomer (Product vs. Alternatives)H4 Proton ( δ ppm)Aromatic Protons (Splitting & J -value)Diagnostic Spin System
5,8-Dimethyl (Target Product)~8.9 (s, 1H)Two doublets, J≈7.5−8.5 HzOrtho-coupled (H6, H7)
6,8-Dimethyl (Alternative)~8.9 (s, 1H)Two doublets, J≈1.5−2.0 HzMeta-coupled (H5, H7)
6,7-Dimethyl (Alternative)~8.9 (s, 1H)Two singletsIsolated / Para (H5, H8)
7,8-Dimethyl (Alternative)~8.9 (s, 1H)Two doublets, J≈7.5−8.5 HzOrtho-coupled (H5, H6)

Causality Insight: A standard 1D 1 H NMR experiment easily identifies the 6,8-dimethyl and 6,7-dimethyl alternatives based on first-order coupling rules (meta-coupling vs. isolated protons). However, both the 5,8-dimethyl and 7,8-dimethyl isomers exhibit an identical ortho-coupled AB spin system. To break this analytical degeneracy, we must transition from through-bond scalar coupling to through-space spatial proximity using 2D NOESY.

Advanced Workflow: Breaking Degeneracy with 2D NOESY

To definitively separate the 5,8-dimethyl product from the 7,8-dimethyl alternative, we exploit the Nuclear Overhauser Effect (NOE). By irradiating the isolated H4 singlet, we observe signal enhancements in atoms physically located at the peri-position (C5).

  • In the 5,8-Dimethyl product: The C5 position is occupied by a methyl group. NOESY will reveal a strong cross-peak between H4 ( δ ~8.9 ppm) and the aliphatic methyl protons ( δ ~2.6 ppm).

  • In the 7,8-Dimethyl alternative: The C5 position is occupied by an aromatic proton. NOESY will reveal a cross-peak between H4 ( δ ~8.9 ppm) and the aromatic H5 doublet ( δ ~8.0 ppm).

NMR_Workflow Start Unknown Dimethylquinoline- 2,3-dicarboxylic acid H1_NMR Acquire 1H NMR (DMSO-d6) Start->H1_NMR Arom_Split Analyze Aromatic Splitting (H5, H6, H7, H8) H1_NMR->Arom_Split Singlets Two Singlets (Para protons) Arom_Split->Singlets Isolated H5/H8 Meta Two Doublets, J ~ 2 Hz (Meta protons) Arom_Split->Meta H5/H7 coupling Ortho Two Doublets, J ~ 8 Hz (Ortho protons) Arom_Split->Ortho H6/H7 or H5/H6 Iso_67 6,7-Dimethyl Isomer Singlets->Iso_67 Iso_68 6,8-Dimethyl Isomer Meta->Iso_68 NOESY Acquire 2D NOESY Irradiate H4 (~8.9 ppm) Ortho->NOESY Ambiguous NOE_CH3 NOE Enhancement on Methyl Group (~2.6 ppm) NOESY->NOE_CH3 NOE_CH NOE Enhancement on Aromatic Proton (~8.0 ppm) NOESY->NOE_CH Iso_58 5,8-Dimethyl Isomer (Target Product) NOE_CH3->Iso_58 Iso_78 7,8-Dimethyl Isomer (Alternative) NOE_CH->Iso_78

Fig 1: NMR decision tree for differentiating dimethylquinoline-2,3-dicarboxylic acid isomers.

Step-by-Step Methodology: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in batch release and structural assignment, I mandate the following self-validating protocol. This ensures internal checks are present to prove the data is quantitatively reliable, a standard requirement in [3].

Step 1: Sample Preparation

  • Action: Dissolve 15.0 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS as an internal standard.

  • Causality: DMSO- d6​ is strictly required to disrupt the strong intermolecular hydrogen bonding of the dicarboxylic acid moieties. Using less polar solvents (like CDCl 3​ ) will result in severe line broadening and poor resolution of the critical aromatic couplings.

Step 2: 1D 1 H NMR Acquisition

  • Parameters: 400 MHz or higher, Temperature = 298 K.

  • Relaxation Delay (D1): Set to 10 seconds .

  • Causality: A standard 1-second delay is insufficient for the fully relaxed integration of the isolated H4 proton. A 10-second delay ensures quantitative accuracy, allowing the H4 integral to serve as a self-validating internal calibration point (exactly 1.00) against the combined methyl groups (exactly 6.00). Any deviation indicates co-eluting isomeric impurities.

Step 3: 2D NOESY Acquisition

  • Parameters: Phase-sensitive noesygpphpp pulse sequence.

  • Mixing Time ( τm​ ): Set to 400 ms .

  • Causality: For small, rigid heterocycles (MW ~245 g/mol ) in non-viscous solvents, the molecular correlation time ( τc​ ) is short. A 400 ms mixing time allows sufficient cross-relaxation to build up the NOE signal without entering the spin-diffusion regime. This ensures that only direct spatial neighbors (like H4 and the C5-substituent) show cross-peaks, preventing false positives from secondary correlations.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function to the 1D spectra prior to Fourier transformation.

  • Causality: This specific LB value optimizes the signal-to-noise ratio without obscuring the critical 1.5–2.0 Hz meta-couplings required to identify the 6,8-dimethyl alternative.

References

  • Title: Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride Source: MDPI (Molecules) URL: [Link]

  • Title: Product Class 3: Quinolines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Process for the preparation of 2,3-quinolinedicarboxylic acids (US4459409A)
Validation

High-Resolution Mass Spectrometry Validation of 5,8-Dimethylquinoline-2,3-Dicarboxylic Acid Synthesis: A Comparative Guide

Executive Summary & Chemical Context The synthesis of 5,8-dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-98-9) is a critical step in generating substituted quinoline scaffolds, which are widely utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 5,8-dimethylquinoline-2,3-dicarboxylic acid (CAS 948293-98-9) is a critical step in generating substituted quinoline scaffolds, which are widely utilized in the development of kinase inhibitors and novel antimicrobial agents. However, validating the success of this synthesis presents unique analytical challenges.

The condensation reactions used to synthesize this compound often yield structurally similar byproducts, most notably positional isomers and mono-decarboxylated species (e.g., 5,8-dimethylquinoline-3-carboxylic acid). Furthermore, the presence of two carboxylic acid moieties and a basic quinoline nitrogen creates a highly polar, zwitterionic character that complicates traditional chromatographic and mass spectrometric analysis.

This guide objectively compares three primary mass spectrometry (MS) modalities—LC-ESI-HRMS , LC-QQQ , and GC-MS —for the validation of this synthesis, providing step-by-step, self-validating protocols to ensure absolute structural confidence.

Comparative Analysis of MS Modalities

Choosing the correct analytical platform is not merely a matter of preference; it is dictated by the physicochemical properties of the analyte. Below is a comparative evaluation of the three standard MS approaches.

Why GC-MS Fails (The Thermal Decarboxylation Problem)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in many synthetic labs, it is fundamentally flawed for quinoline-2,3-dicarboxylic acids. The carboxylic acid at the 2-position (alpha to the heteroaromatic nitrogen) is highly susceptible to thermal decarboxylation. Even with aggressive silylation (e.g., using BSTFA), residual underivatized compound will degrade in the high-temperature GC injection port (typically 250°C). This thermal degradation artificially inflates the detected levels of mono-carboxylic acid impurities, leading to false-negative purity assessments.

Why LC-ESI-HRMS is the Gold Standard

Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS), such as Orbitrap or Q-TOF systems, avoids thermal degradation entirely. Furthermore, the high mass accuracy (< 3 ppm) allows for the de novo identification of unknown synthetic byproducts without requiring reference standards for every possible impurity .

Modality Comparison Table
Analytical ModalityMass AccuracySensitivity for Dicarboxylic AcidsSample PreparationStructural Elucidation PowerSuitability for 5,8-Dimethylquinoline-2,3-dicarboxylic acid
LC-ESI-HRMS (Orbitrap/Q-TOF) < 3 ppm Excellent (Negative Mode)Minimal (Dilute & Shoot)High (Exact mass & MS/MS)Optimal - Direct detection of [M-H]- without degradation.
LC-QQQ (Triple Quadrupole) Unit (~0.7 Da)Excellent (MRM)Minimal (Dilute & Shoot)Low (Targeted only)Good for routine QA/QC - Lacks discovery power for unknown synthetic byproducts.
GC-MS (Electron Ionization) Unit (~0.7 Da)ModerateExtensive (Derivatization required)Moderate (Library matching)Suboptimal - High risk of thermal decarboxylation and false impurity reporting.

Experimental Workflow

The following diagram illustrates the comparative logic and workflow for validating the synthetic batch.

G cluster_0 Sample Preparation A Crude 5,8-Dimethylquinoline- 2,3-dicarboxylic acid B1 Dilute & Filter (MeOH:H2O) A->B1 B2 Derivatization (Silylation) A->B2 C1 LC-ESI-HRMS (Orbitrap/Q-TOF) B1->C1 C2 LC-QQQ (Triple Quad) B1->C2 C3 GC-MS (Electron Ionization) B2->C3 D1 Exact Mass & Unknown ID C1->D1 D2 Targeted Quantitation C2->D2 D3 High Thermal Degradation Risk C3->D3

Comparative mass spectrometry workflows for quinoline dicarboxylic acid validation.

Step-by-Step LC-ESI-HRMS Methodology

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Phase 1: Sample Preparation
  • Dilution: Accurately weigh 1.0 mg of the crude synthetic product and dissolve it in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Causality: The mixed solvent system ensures the solubility of both the highly polar dicarboxylic acid target and potentially less polar organic synthetic impurities.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Working Solution: Dilute the stock 1:1000 in the initial mobile phase to prevent detector saturation and space-charge effects in the Orbitrap C-trap.

Phase 2: UHPLC Separation Parameters
  • Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: While formic acid alone is standard, the addition of 5 mM ammonium formate is critical here. It acts as a volatile buffer, stabilizing the pH and promoting consistent ionization of the carboxylic acid groups in the ESI source without suppressing the signal .

Phase 3: ESI-HRMS Detection (Orbitrap)
  • Ionization Mode: Heated Electrospray Ionization (HESI), Negative Ion Mode .

  • Causality: The target compound possesses two acidic protons. In negative mode, it readily deprotonates to form a highly stable [M-H]- anion (Exact Monoisotopic Mass: 244.0615 Da). Negative mode drastically reduces background chemical noise from basic contaminants, vastly improving the signal-to-noise ratio .

  • Resolution: 70,000 FWHM at m/z 200.

  • Fragmentation (MS/MS): Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

  • Causality: HCD fragmentation of quinoline dicarboxylic acids reliably produces a diagnostic neutral loss of CO₂ (-44 Da). Observing the transition from m/z 244.0615 to m/z 200.0717 provides definitive structural confirmation of the carboxylic acid moieties .

Phase 4: System Suitability and Self-Validation

Before analyzing the synthetic batch, the system must self-validate:

  • Blank Injection: Inject the sample diluent. Ensure no carryover or background peaks exist at m/z 244.0615.

  • Reference Check: Inject a structurally related, commercially available standard (e.g., unsubstituted quinoline-2,3-dicarboxylic acid). The system is validated only if the standard's exact mass is detected within a < 3 ppm mass error and the expected -44 Da fragmentation pattern is observed.

Conclusion

For the validation of 5,8-dimethylquinoline-2,3-dicarboxylic acid synthesis, LC-ESI-HRMS operating in negative ion mode is the undisputed optimal modality. It bypasses the thermal degradation pitfalls of GC-MS while providing the exact mass resolution necessary to confidently differentiate the target molecule from structurally similar synthetic byproducts. By adhering to the self-validating protocol outlined above, analytical chemists can ensure absolute data integrity and accelerate downstream drug development workflows.

References

  • Title: 2,3-Quinolinedicarboxylic acid Mass Spectrometry Data Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Identification of quinoline, carboline and glycinamide compounds in cow milk using HRMS and NMR Source: Food Chemistry (PubMed) URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: Journal of Chromatography A (PubMed) URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: Molecules (MDPI) URL: [Link]

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